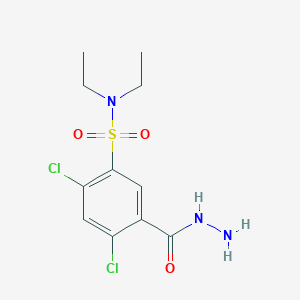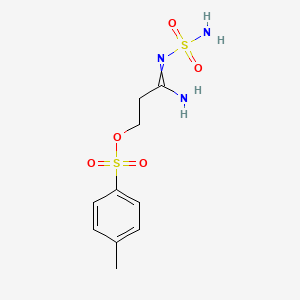![molecular formula C20H41ClN2O B14328672 1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 109796-09-0](/img/structure/B14328672.png)
1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes an imidazolium ring. This compound is known for its ionic liquid properties, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-octylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors, due to its high ionic conductivity.
作用機序
The mechanism of action of 1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium ring can interact with various biological molecules, affecting their function and stability. The compound’s hydrophobic octyl chains facilitate its incorporation into lipid membranes, enhancing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, including the octyloxy group, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring high thermal stability and ionic conductivity.
特性
CAS番号 |
109796-09-0 |
|---|---|
分子式 |
C20H41ClN2O |
分子量 |
361.0 g/mol |
IUPAC名 |
3-(octoxymethyl)-1-octyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2O.ClH/c1-3-5-7-9-11-13-15-21-16-17-22(19-21)20-23-18-14-12-10-8-6-4-2;/h16-17H,3-15,18-20H2,1-2H3;1H |
InChIキー |
XCPHOYJDVFTCFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[NH+]1CN(C=C1)COCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)



![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)


![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)


